2,3-Dihydroxy-9,13-oxy-7-trans-octadecenoic acid 2,3-Dihydroxy-9,13-oxy-7-trans-octadecenoic acid
Brand Name: Vulcanchem
CAS No.: 146369-87-1
VCID: VC0141049
InChI: InChI=1S/C18H32O5/c1-2-3-5-9-14-11-8-12-15(23-14)10-6-4-7-13-16(19)17(20)18(21)22/h6,10,14-17,19-20H,2-5,7-9,11-13H2,1H3,(H,21,22)/b10-6+
SMILES: CCCCCC1CCCC(O1)C=CCCCC(C(C(=O)O)O)O
Molecular Formula: C18H32O5
Molecular Weight: 328.4 g/mol

2,3-Dihydroxy-9,13-oxy-7-trans-octadecenoic acid

CAS No.: 146369-87-1

Main Products

VCID: VC0141049

Molecular Formula: C18H32O5

Molecular Weight: 328.4 g/mol

2,3-Dihydroxy-9,13-oxy-7-trans-octadecenoic acid - 146369-87-1

CAS No. 146369-87-1
Product Name 2,3-Dihydroxy-9,13-oxy-7-trans-octadecenoic acid
Molecular Formula C18H32O5
Molecular Weight 328.4 g/mol
IUPAC Name (E)-2,3-dihydroxy-8-(6-pentyloxan-2-yl)oct-7-enoic acid
Standard InChI InChI=1S/C18H32O5/c1-2-3-5-9-14-11-8-12-15(23-14)10-6-4-7-13-16(19)17(20)18(21)22/h6,10,14-17,19-20H,2-5,7-9,11-13H2,1H3,(H,21,22)/b10-6+
Standard InChIKey FFTXYJMQKWFDRR-UXBLZVDNSA-N
Isomeric SMILES CCCCCC1CCCC(O1)/C=C/CCCC(C(C(=O)O)O)O
SMILES CCCCCC1CCCC(O1)C=CCCCC(C(C(=O)O)O)O
Canonical SMILES CCCCCC1CCCC(O1)C=CCCCC(C(C(=O)O)O)O
Synonyms 2,3-dihydroxy-9,13-oxy-7-octadecenoic
2,3-dihydroxy-9,13-oxy-7-trans-octadecenoic acid
tetrathermic acid
PubChem Compound 6438791
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator